High-Yield Nitro Reduction: 5-Bromo-2-fluoroaniline Offers a 91% Yield Advantage in a Scalable Industrial Process
In a robust, patent-described synthesis, the reduction of 4-bromo-1-fluoro-2-nitrobenzene to 5-bromo-2-fluoroaniline using an iron/ammonium chloride system achieves a high isolated yield of 91% [1]. This yield is superior to other reported methods for similar halogenated aniline reductions, which often fall in the 54-70% range , and is achieved on a multi-hundred-gram scale (698 g starting material), demonstrating industrial scalability [1].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Alternative synthesis route yields 54-68.5% |
| Quantified Difference | 22-37% absolute yield improvement |
| Conditions | Reduction of 4-bromo-1-fluoro-2-nitrobenzene (698 g) with iron powder (711 g) in 95% ethanol and saturated aqueous ammonium chloride at 70°C for 24 h |
Why This Matters
A 91% yield at scale directly translates to significantly lower raw material costs per kilogram of final product, reduced waste generation, and a more sustainable and economically attractive manufacturing process for procurement decisions.
- [1] Pfizer Inc. WO2006/48761, 2006, A2. Procedure for synthesis of 5-bromo-2-fluoroaniline. Reported in ChemicalBook. View Source
